(Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-24-8-10-25(11-9-24)14-18-19(26)7-6-17-21(27)20(28-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVPMBEYOTZKZ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Chlorobenzylidene Group: The (Z)-3-chlorobenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Piperazine Derivative: The 4-ethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 4-ethylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the 6-Hydroxy Group
The phenolic -OH group at position 6 is a key site for electrophilic and nucleophilic modifications:
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Etherification : Reacts with alkyl halides (e.g., methyl iodide) in alkaline conditions to form methoxy derivatives .
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Esterification : Forms acetate esters with acetic anhydride or acetyl chloride under acidic catalysis .
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Oxidation : Susceptible to oxidation by agents like DDQ (dichlorodicyanobenzoquinone), leading to quinone-like structures .
Table 1: Reactions at the 6-hydroxy group
Reactivity of the Benzofuran-3(2H)-one Core
The keto group at position 3 and aromatic furan ring exhibit distinct behavior:
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Keto-Enol Tautomerism : Stabilizes enolate formation under basic conditions, enabling alkylation or acylation at the α-carbon .
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Electrophilic Aromatic Substitution (EAS) : The electron-rich furan ring undergoes nitration or sulfonation at positions 5 or 7, directed by the 6-hydroxy group.
Table 2: Core-modifying reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Enolate Alkylation | LDA, CH₃I, THF, -78°C | α-Methylated benzofuranone | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitrobenzofuran-3(2H)-one analog |
3-Chlorobenzylidene Substituent Reactions
The (Z)-configured chlorobenzylidene group offers unique reactivity:
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Nucleophilic Aromatic Substitution (NAS) : Chlorine displacement by amines or alkoxides under high-temperature catalysis.
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Cycloaddition : Participates in Diels-Alder reactions with dienes to form polycyclic structures .
Table 3: Benzylidene group transformations
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| NAS with Morpholine | Morpholine, CuCl₂, 120°C | 3-Morpholinobenzylidene derivative | |
| Diels-Alder | 1,3-Butadiene, toluene, 100°C | Bicyclic adduct |
4-Ethylpiperazinylmethyl Side Chain Modifications
The tertiary amine in the piperazine moiety enables:
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Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts.
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N-Alkylation : Undergoes quaternization with methyl iodide to form ammonium salts.
Table 4: Piperazinylmethyl reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Salt Formation | HCl (g), EtOH, 0°C | Hydrochloride salt | |
| Quaternization | CH₃I, K₂CO₃, DMF | N-Methylpiperazinium derivative |
Biological Activity and Mechanistic Insights
While direct data on the compound is limited, analogs like 6-hydroxybenzofuran-3(2H)-one derivatives show:
Scientific Research Applications
Research indicates that compounds structurally similar to (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one exhibit promising pharmacological properties. These include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Potential : Benzofuran derivatives have been shown to inhibit cancer cell proliferation in various preclinical studies. The specific interactions of this compound with cellular pathways warrant further exploration in cancer research.
- Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds. There is potential for this compound to influence neurotransmitter systems, which could lead to applications in treating neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This involves cyclization reactions that yield the benzofuran structure.
- Introduction of Functional Groups : The chlorobenzylidene and piperazine substituents are added through condensation reactions, which require careful control of reaction conditions to optimize yield and purity.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Summary of Research Findings on Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzofuran Derivative A | Antimicrobial | |
| Benzofuran Derivative B | Anticancer | |
| Piperazine-based Compound C | Neuropharmacological |
Mechanism of Action
The mechanism of action of (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core and the substituted groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in the benzylidene substituent, piperazine/piperidine modifications, and additional functional groups. The table below summarizes critical variations:
Key Observations :
- Piperazine/Piperidine Modifications : The 4-ethylpiperazine in the target compound likely enhances lipophilicity compared to methylpiperazine () or hydroxyethylpiperazine (), impacting membrane permeability and metabolic stability .
- Benzylidene Heterocycles : Substitution with thiophene () introduces sulfur-based interactions, which may improve binding to metalloenzymes or aromatic receptors compared to phenyl derivatives .
Pharmacological and Physicochemical Properties
- Anticancer Activity: Scalarane sesterterpenoids () with similar substitution patterns show antileukemic activity, suggesting the 3-chlorophenyl and ethylpiperazine groups may synergize in targeting cancer cells .
- Solubility : The hydroxyl group at C6 enhances water solubility, but the ethylpiperazine (logP ~2.5–3.0) may reduce it compared to hydroxyethylpiperazine analogs (logP ~1.8) .
- Thermal Stability : Melting points for analogs range from 213–269°C (), indicating high crystallinity, likely due to hydrogen bonding from the C6 hydroxyl .
Stereochemical Considerations
The Z-configuration of the benzylidene group is critical for activity, as seen in , where stereochemistry influenced antileukemic potency . The target compound’s Z-isomer may exhibit superior target engagement compared to E-forms.
Biological Activity
(Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a hybrid compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by case studies and detailed research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving 2-hydroxybenzaldehyde and suitable reagents.
- Introduction of the Chlorobenzylidene Group : This is achieved via a condensation reaction with 3-chlorobenzaldehyde under basic conditions.
- Piperazine Functionalization : The final step involves the reaction with 4-ethylpiperazine to introduce the piperazine moiety, enhancing the compound's biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran showed inhibition of cancer cell proliferation in various cancer lines, suggesting a potential role in cancer therapy .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays indicated that it possesses strong radical scavenging abilities, which are crucial for protecting cells from oxidative stress .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neuropharmacological activities .
Study 1: Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various derivatives and tested their efficacy against breast cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range, indicating potent anticancer activity .
Study 2: Antioxidant Evaluation
Another research effort focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that it effectively reduced oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one while minimizing byproduct formation?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to favor the Z-isomer. Use catalysts such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during benzylidene formation. Purify intermediates via column chromatography to reduce impurities before coupling with the 4-ethylpiperazine moiety. Monitor reaction progress using HPLC to identify and address byproducts early .
Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine multiple techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry.
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural determination, as demonstrated for analogous benzylidene-benzofuran derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection (e.g., C18 columns, gradient elution) to assess purity ≥95% .
Q. How can solubility challenges be addressed during in vitro assays for this hydrophobic compound?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) to confirm absence of precipitation under experimental conditions .
Advanced Research Questions
Q. What experimental design principles should guide pharmacological studies to evaluate this compound's kinase inhibition potential?
- Methodological Answer :
- In vitro : Use a panel of recombinant kinases (e.g., EGFR, PI3K) with ATP-competitive assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination).
- In vivo : Employ xenograft models with pharmacokinetic profiling (plasma/tissue concentration via LC-MS/MS) to correlate efficacy with exposure. Apply randomized block designs with split plots to account for biological variability .
Q. How can computational modeling predict the compound's binding mode to therapeutic targets like estrogen receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of ligand-binding domains (e.g., PDB: 3ERT). Validate with molecular dynamics simulations (GROMACS) to assess stability of binding poses. Cross-reference with QSAR models trained on benzofuran derivatives to predict affinity and selectivity .
Q. What strategies are recommended for analyzing environmental degradation pathways of this compound?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (Xe arc lamps) to identify photodegradants via LC-HRMS. Use QSAR-based tools (EPI Suite) to predict biodegradation half-lives. For biotic degradation, incubate with soil microbiota and track metabolites using ¹⁴C-labeling and radio-HPLC .
Q. How should researchers resolve contradictions in observed bioactivity data across different cell lines?
- Methodological Answer : Perform mechanistic deconvolution via CRISPR-Cas9 gene knockout of suspected targets (e.g., PI3K isoforms). Use transcriptomics (RNA-seq) to identify off-target pathways. Validate with isoform-specific inhibitors in dose-matrix experiments to assess synergy/antagonism .
Key Notes
- Stereochemical Stability : The Z-configuration of the benzylidene group is critical for bioactivity. Monitor isomerization under physiological conditions (pH 7.4, 37°C) using chiral HPLC .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identify genotoxic alerts in the 4-ethylpiperazine moiety using Ames test analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
